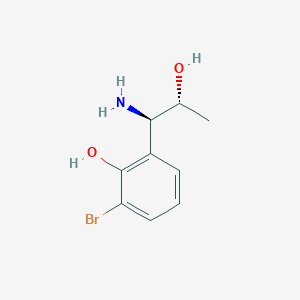![molecular formula C8H12ClNO3 B13038199 4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride](/img/structure/B13038199.png)
4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride is a chemical compound with significant relevance in various scientific fields. It is a derivative of pyrrole, a five-membered nitrogen-containing heterocycle, which is known for its biological and pharmaceutical importance. This compound is often used as a building block in the synthesis of more complex molecules and has applications in medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multicomponent reactions (MCRs) that allow for the efficient and economical synthesis of pyrrole derivatives. These methods often use readily available starting materials and catalysts to achieve high yields and selectivity . The use of metal-catalyzed reactions, such as those involving manganese or copper complexes, can also enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups .
Wissenschaftliche Forschungsanwendungen
4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary, but they often include key signaling pathways related to cell growth, apoptosis, and metabolism .
Vergleich Mit ähnlichen Verbindungen
4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride can be compared with other similar compounds, such as:
Pyrrole: A simpler nitrogen-containing heterocycle with similar chemical properties but less complexity.
Pyrrolopyrazine: A compound with a similar structure but containing an additional pyrazine ring, which can enhance its biological activity.
Cyclopenta[c]pyrrole: A compound with a similar bicyclic structure but different functional groups, leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C8H12ClNO3 |
|---|---|
Molekulargewicht |
205.64 g/mol |
IUPAC-Name |
6-oxo-2,3,3a,4,5,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H11NO3.ClH/c10-6-2-1-4-5(6)3-9-7(4)8(11)12;/h4-5,7,9H,1-3H2,(H,11,12);1H |
InChI-Schlüssel |
RKANTXGTMRSPRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2C1C(NC2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


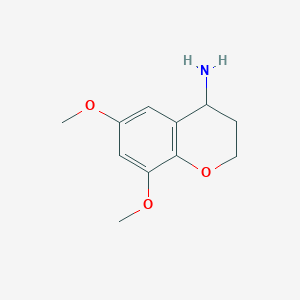
![[4-((1S)-1-Aminoethyl)-2-fluorophenyl]methan-1-OL](/img/structure/B13038126.png)
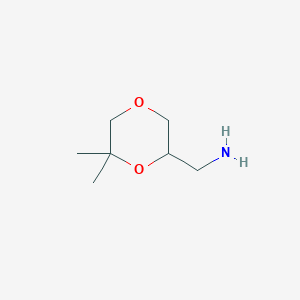
![(1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine](/img/structure/B13038136.png)
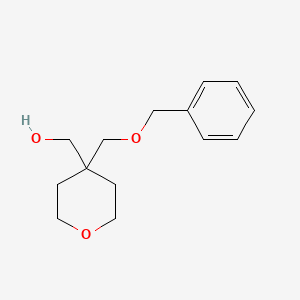
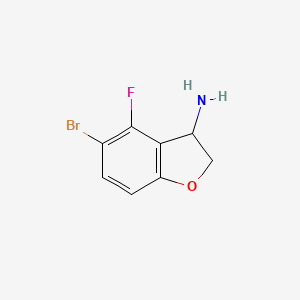
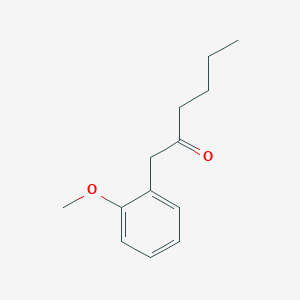
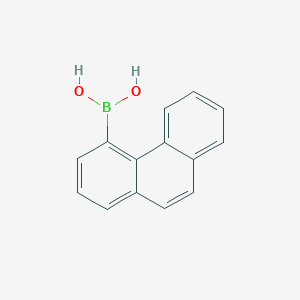
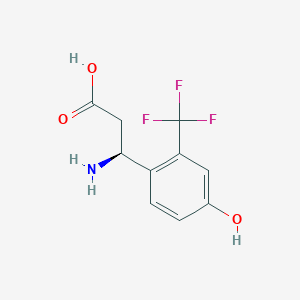
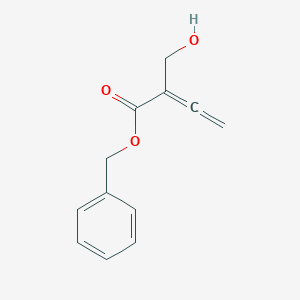
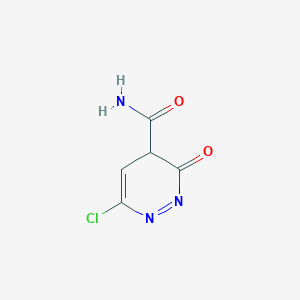
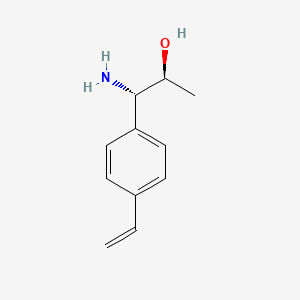
![6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13038206.png)
